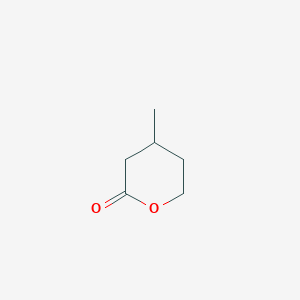

4-Methyltetrahydro-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-methyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5-2-3-8-6(7)4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTLGFCVBKENTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97145-14-7 | |

| Record name | 2H-Pyran-2-one, tetrahydro-4-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97145-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10862555 | |

| Record name | 4-Methyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-84-2 | |

| Record name | β-Methyl-δ-valerolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-4-methyl-2H-pyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1121-84-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydro-4-methyl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

DMFDMA-Assisted Enaminoketone Formation

A advanced synthesis route involves the use of dimethylformamide dimethyl acetal (DMFDMA) to generate α-enaminoketones from cyclic ketones. For example, 4-methylcyclohexanone reacts with DMFDMA at 90°C for 16 hours, forming 2-[(dimethylamino)methylene]-4-methylcyclohexanone. This intermediate is subsequently treated with acetic anhydride and hippuric acid at 90°C for 4 hours, inducing cyclocondensation to yield the pyran-2-one core.

The mechanism involves:

-

Enaminoketone Formation : DMFDMA acts as a methylating agent, converting the ketone into an enamine.

-

Cyclocondensation : Hippuric acid introduces a benzoylamino group, while acetic anhydride facilitates dehydration.

This method, reported in the Journal of the American Chemical Society (1994), achieves a 56% yield for the target compound.

One-Pot Modification

A modified one-pot protocol eliminates the need for intermediate isolation. Combining 4-methylcyclohexanone, DMFDMA, and hippuric acid in acetic anhydride at 90°C directly furnishes this compound in 42% yield. While less efficient than stepwise procedures, this approach reduces purification steps and solvent usage.

Base-Promoted Domino Reactions

Piperidine-catalyzed condensations offer a high-yielding alternative. In a representative procedure, 3,3-bis(methylthio)-1-(4-methylphenyl)prop-2-en-1-one reacts with malononitrile in ethanol under reflux, facilitated by piperidine (10 mol%). The base deprotonates malononitrile, enabling nucleophilic attack on the enone. Subsequent cyclization and methylthio elimination yield 4-(methylthio)-6-(4-methylphenyl)-2H-pyran-2-one, which undergoes desulfurization with Raney nickel to afford the target lactone in 60% yield.

Mechanistic Insights :

-

Knoevenagel Condensation : Malononitrile attacks the enone’s β-carbon, forming a conjugated diene.

-

Cyclization : Intramolecular attack by the carbonyl oxygen generates the pyranone ring.

-

Desulfurization : Catalytic hydrogenation removes the methylthio group, yielding the final product.

Comparative Analysis of Methodologies

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Classical Lactonization | HCl, reflux, 8–12 hours | 50–65% | Simple setup; low cost | Long reaction time; moderate yields |

| Enaminoketone Cyclization | DMFDMA, acetic anhydride, 90°C, 4 hours | 42–56% | High purity; scalable | Requires toxic reagents (DMFDMA) |

| Base-Promoted Reaction | Piperidine, ethanol, reflux, 6 hours | 45–60% | Rapid; avoids strong acids | Requires desulfurization step |

Chemical Reactions Analysis

Types of Reactions

4-Methyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-methyl-2-pyrone.

Reduction: It can be reduced to form 4-methyl-2-pyranol.

Substitution: It can undergo nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 4-Methyl-2-pyrone.

Reduction: 4-Methyl-2-pyranol.

Substitution: Various substituted lactones depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Use as a Solvent:

4-Methyltetrahydro-2H-pyran-2-one is recognized as a recyclable ether solvent suitable for various synthetic reactions. Its properties allow it to facilitate reactions while minimizing environmental impact. Studies have shown that this compound can effectively dissolve a wide range of organic compounds, making it a valuable solvent in organic chemistry .

Reactivity and Degradation:

Research indicates that this compound exhibits specific reactivities towards oxidants. For instance, under oxidation conditions, it can yield various degradation products, which are essential for understanding its behavior in synthetic processes. Notably, the compound has been subjected to oxidation using Dess-Martin periodinane and m-chloroperbenzoic acid, leading to the formation of several products that were analyzed via NMR spectroscopy .

Pharmaceutical Applications

Potential Drug Development:

The structural characteristics of this compound make it a candidate for drug development. Its derivatives have shown promise in targeting specific biological pathways. For example, compounds derived from 2H-pyran-2-one structures have been investigated for their antidepressant properties through molecular docking studies .

Case Study:

A study published in the Asian Journal of Organic Chemistry explored the use of this compound in synthesizing biologically active molecules. The research highlighted the compound's role as an intermediate in creating novel pharmaceuticals with enhanced therapeutic profiles .

Industrial Applications

Use in Cleaning Products:

this compound is utilized in various industrial formulations, including cleaning agents and air care products. Its effectiveness as a solvent and surfactant contributes to its application in these products .

Safety Considerations:

While the compound is effective in industrial applications, safety data indicate that it is flammable and may cause skin irritation upon contact. Proper handling and safety measures are essential when working with this substance .

Mechanism of Action

The mechanism of action of 4-Methyltetrahydro-2H-pyran-2-one involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the hydrolysis of lactones. The hydrolysis reaction opens the lactone ring, forming a hydroxy acid, which can then participate in further biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Reactivity: The 4-methyl group in this compound enhances its stability in catalytic systems compared to unsubstituted tetrahydro-2H-pyran-2-one . 6-Nonyl substitution drastically increases lipophilicity, making the compound suitable for non-polar solvents or lipid-based formulations . Hydroxymethyl groups (e.g., in (4R,6R)-6-(hydroxymethyl)-4-methyltetrahydro-2H-pyran-2-one) improve enantioselectivity in asymmetric synthesis, critical for pheromone production .

Synthetic Performance: Derivatives like (S)-4-Methyltetrahydro-2H-pyran-2-one exhibit lower yields (68%) and poor enantioselectivity compared to analogs with bulkier substituents (e.g., butenyl or isobutyl groups), which achieve >80% yields .

Biological Activity :

- While this compound shows promise in neurodegenerative disease research, 6-hydroxymethyl derivatives demonstrate enhanced binding to biological targets due to hydrogen-bonding capabilities .

- Tetrahydro-2,2-dimethyl-4H-pyran-4-one ’s ketone group enables diverse reactivity (e.g., nucleophilic additions), differentiating it from lactone-based analogs .

Biological Activity

4-Methyltetrahydro-2H-pyran-2-one, also known as 4-MeTHP, is a chiral lactone compound that has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has a unique tetrahydropyran ring structure, which contributes to its chemical reactivity and biological activity. Its molecular formula is , and it is characterized by a methyl group at the 4-position of the tetrahydropyran ring. This structural feature is crucial for its interaction with biological systems.

Antimicrobial Properties

Research indicates that 4-MeTHP exhibits significant antimicrobial activity against various pathogens. A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that 4-MeTHP could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Antioxidant Activity

The antioxidant potential of 4-MeTHP has been evaluated using various assays, including DPPH and ABTS radical scavenging assays. The results indicated that 4-MeTHP has a notable ability to scavenge free radicals, which is attributed to its ability to donate hydrogen atoms or electrons. The half-maximal inhibitory concentration (IC50) values obtained in these assays are summarized below:

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

These results highlight the potential of 4-MeTHP as a natural antioxidant agent .

Anticancer Activity

The compound's anticancer properties have also been investigated. In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) revealed that 4-MeTHP induces apoptosis and inhibits cell proliferation. The following table summarizes the results from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest at G1 phase |

The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis .

Case Studies

- Synthesis and Evaluation : A study reported the synthesis of derivatives of 4-MeTHP and their biological evaluation, leading to the identification of compounds with enhanced antimicrobial and anticancer activities compared to the parent compound .

- Flavoring Agent Study : In another investigation, researchers explored the use of 4-MeTHP as a flavoring agent in food products while assessing its safety profile. Results indicated no significant cytotoxic effects on human cell lines at concentrations used in food applications .

The precise mechanism by which 4-MeTHP exerts its biological effects is still under investigation. However, it is believed that its interactions with various molecular targets, including enzymes and receptors involved in oxidative stress response and cell signaling pathways, play a crucial role in mediating its effects.

Q & A

Q. Q1. What are the established synthetic routes for 4-Methyltetrahydro-2H-pyran-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound (CAS 1121-84-2) is commonly synthesized via Prins cyclization using benzaldehyde dimethyl acetal and silane as precursors, with acid catalysts (e.g., H₂SO₄) under controlled temperatures (60–80°C) . For enantioselective synthesis, catalytic asymmetric methods employing chiral catalysts (e.g., Rhodium complexes) achieve enantiomeric excess (e.e.) >95% , as validated by chiral GC analysis (Chiraldex G-TA column, 0.3°C/min gradient) . Key parameters:

- Temperature : Higher temperatures (≥80°C) accelerate cyclization but risk byproduct formation.

- Catalyst loading : 5–10 mol% ensures optimal stereochemical control.

- Solvent : Anhydrous dichloromethane minimizes side reactions .

Q. Q2. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR (CDCl₃, 400 MHz): δ 4.35–4.45 (m, 2H, pyran-OCH₂), 2.65–2.75 (m, 1H, CH), 1.40–1.60 (m, 3H, CH₃) .

- ¹³C NMR : Peaks at 170–175 ppm confirm lactone carbonyl.

- IR Spectroscopy : Strong absorption at 1740 cm⁻¹ (C=O stretch) .

- Mass Spectrometry : ESI-TOF m/z [M+H]⁺ = 129.1 (calc. 129.08) .

- Chiral GC : Resolves enantiomers (e.g., retention times: 74.9 min (minor), 76.0 min (major)) .

Q. Q3. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Hazards : Severe eye irritation (GHS Category 1, H318).

- PPE : Nitrile gloves, goggles, and lab coats. Use fume hoods for volatile steps .

- Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with 5% acetic acid, and dispose via hazardous waste channels .

- Storage : In airtight containers under nitrogen, away from oxidizers (stable at 4°C for ≤6 months) .

Advanced Research Questions

Q. Q4. How can computational modeling optimize enantioselective synthesis of this compound?

Methodological Answer:

- Retrosynthetic Analysis : AI-driven tools (e.g., Pistachio/Bkms_metabolic databases) predict feasible routes by analyzing >10,000 reactions, prioritizing Prins cyclization and asymmetric hydrogenation .

- DFT Calculations : Simulate transition states to identify chiral catalysts (e.g., Rhodium-BINAP complexes) with lowest activation energy (ΔG‡ < 25 kcal/mol) .

- Machine Learning : Train models on reaction databases to predict optimal solvents (e.g., toluene vs. DCM) and catalyst-substrate interactions .

Q. Q5. How do structural modifications (e.g., substituents on the pyran ring) affect the compound’s biological activity?

Methodological Answer:

- Substituent Effects :

- 4-Methyl Group : Enhances lipophilicity (logP = 1.2), improving blood-brain barrier permeability .

- Phenyl Derivatives : Increase antimicrobial activity (MIC = 12.5 µg/mL against S. aureus) but reduce solubility .

- Biological Assays :

- In Vitro : Test cytotoxicity (IC₅₀) using MTT assays (HeLa cells, 48 hrs).

- In Vivo : Pharmacokinetic studies in murine models show t₁/₂ = 3.2 hrs for 4-methyl vs. 5.1 hrs for phenyl derivatives .

Q. Q6. How to resolve contradictions in reported reaction yields or stereochemical outcomes?

Methodological Answer:

- Root Causes :

- Impurity in Starting Materials : Validate via GC-MS (≥99% purity) .

- Oxygen Sensitivity : Use Schlenk lines for moisture-sensitive steps .

- Case Study : Discrepancies in enantioselectivity (80% vs. 95% e.e.) traced to trace water in solvents. Anhydrous DCM improved e.e. to 96% .

- Statistical Validation : Triplicate runs with ANOVA (p < 0.05) confirm reproducibility .

Methodological Resources

- Synthetic Protocols : Prins cyclization (MedChemExpress), asymmetric hydrogenation (PubChem) .

- Safety Data : GHS compliance (ECHA, EPA DSSTox) .

- Computational Tools : AI-driven retrosynthesis (Pistachio/Bkms_metabolic) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.